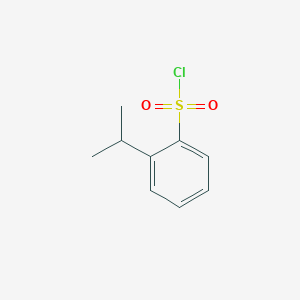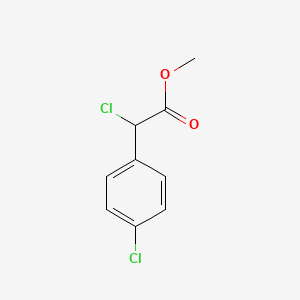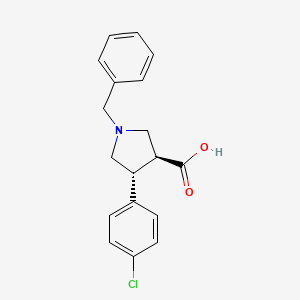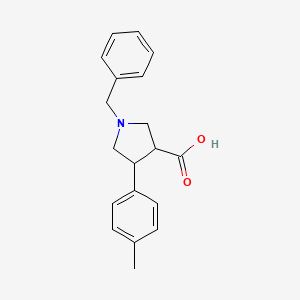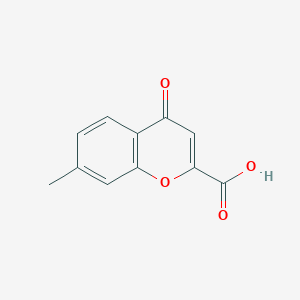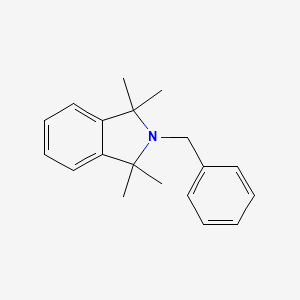
7-溴萘-1-醇
描述
“7-Bromonaphthalen-1-ol” is a chemical compound that belongs to the class of aromatic alcohols . It has a molecular formula of C10H7BrO and a molecular weight of 223.07 g/mol .
Synthesis Analysis
The synthesis of a related compound, 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, was reported in a study . The compound was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 .
Molecular Structure Analysis
The molecular structure of “7-Bromonaphthalen-1-ol” consists of a naphthalene ring, which is a type of aromatic hydrocarbon, substituted with a bromine atom at the 7th position and a hydroxyl group at the 1st position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromonaphthalen-1-ol” are as follows :
科学研究应用
Organic Synthesis
7-Bromonaphthalen-1-ol is a valuable compound in organic synthesis. It serves as a precursor for various naphthalene derivatives due to the presence of a bromine atom which can undergo further functionalization . Its phenolic hydroxyl group also offers opportunities for modifications, making it a versatile building block for synthesizing complex organic molecules.
Medicinal Chemistry
In medicinal chemistry, 7-Bromonaphthalen-1-ol’s structural features are explored for drug design. Its high lipophilicity and potential to cross the blood-brain barrier make it a candidate for CNS-active drug development . Moreover, its bromine atom can be utilized in ‘halogen bonding’ within biological targets to enhance drug-receptor interactions.
Material Science
The compound finds applications in material science, particularly in the development of organic electronic materials. Its aromatic structure and bromine substituent are useful in creating organic light-emitting diode (OLED) materials . These OLEDs are used in display and lighting technologies, benefiting from the compound’s electronic properties.
Environmental Studies
7-Bromonaphthalen-1-ol can be used in environmental studies to understand the behavior of brominated organic compounds in ecosystems. Its solubility and degradation patterns can be studied to assess the environmental impact and persistence of such compounds .
Analytical Chemistry
In analytical chemistry, 7-Bromonaphthalen-1-ol can be used as a standard or reference compound in chromatographic analysis and mass spectrometry. Its unique mass and retention time help in the identification and quantification of similar compounds in complex mixtures .
Biochemistry Research
This compound is also relevant in biochemistry research where it may be used to study the interaction of brominated phenols with enzymes and other proteins. Its potential inhibitory effects on certain cytochrome P450 enzymes could be of particular interest, providing insights into the metabolism of xenobiotics .
安全和危害
The safety information for “7-Bromonaphthalen-1-ol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
作用机制
Target of Action
It is known to inhibit certain cytochrome p450 enzymes, specifically cyp1a2 and cyp2c9 . These enzymes play a crucial role in the metabolism of various substances within the body.
Mode of Action
Given its inhibitory effects on cyp1a2 and cyp2c9, it likely interacts with these enzymes and prevents them from carrying out their normal metabolic functions .
Biochemical Pathways
As it inhibits cyp1a2 and cyp2c9, it can be inferred that it impacts the metabolic pathways these enzymes are involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Bromonaphthalen-1-ol are as follows :
- High gastrointestinal absorption is predicted. It is predicted to be able to cross the blood-brain barrier (BBB permeant). It is not a substrate for P-glycoprotein, which is involved in drug transport across cell membranes. Specific excretion information is not available.
These properties influence the bioavailability of 7-Bromonaphthalen-1-ol, with high GI absorption and BBB permeability suggesting good bioavailability.
Result of Action
Given its inhibitory effects on CYP1A2 and CYP2C9, it likely impacts the metabolism of substances these enzymes act upon .
属性
IUPAC Name |
7-bromonaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJXOXMPODAEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10528861 | |
| Record name | 7-Bromonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10528861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromonaphthalen-1-ol | |
CAS RN |
91270-69-8 | |
| Record name | 7-Bromonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10528861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromonaphthalen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






